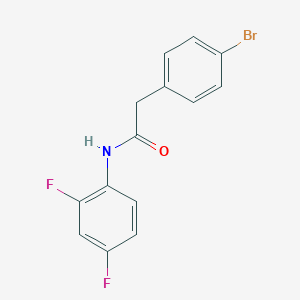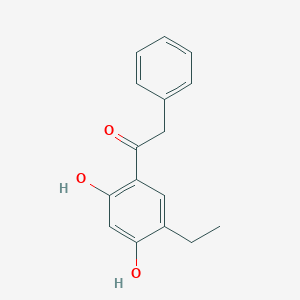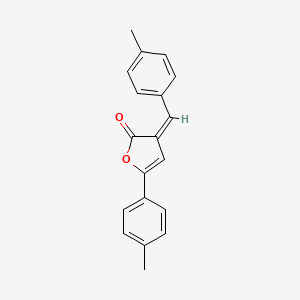
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and two fluorine atoms attached to a phenyl ring. DNFB has been used in research related to immunology, toxicology, and pharmacology.
作用機序
The mechanism of action of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves its ability to act as a hapten that can bind to proteins and form antigenic complexes. These complexes are then recognized by T cells, which initiate an immune response. This compound is known to induce the production of cytokines such as interferon-gamma and interleukin-2, which promote the activation and proliferation of T cells.
Biochemical and Physiological Effects:
This compound induces a local inflammatory response when applied to the skin, which is characterized by the infiltration of immune cells such as T cells, macrophages, and neutrophils. This response is mediated by cytokines and chemokines that are produced in response to this compound. This compound is also known to induce oxidative stress and DNA damage in skin cells, which may contribute to its toxic effects.
実験室実験の利点と制限
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide is a valuable tool for studying the mechanisms underlying DTH responses and evaluating the toxicity of chemicals that are applied to the skin. Its ability to induce a strong immune response makes it a valuable tool for studying the immune system. However, its toxic effects on skin cells limit its use in certain types of experiments, and its application to humans is limited due to its potential to cause skin irritation and sensitization.
将来の方向性
There are several future directions for research related to N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of new compounds that can induce DTH responses with greater specificity and efficacy. Another area of interest is the use of this compound in combination with other compounds to evaluate their synergistic effects on the immune system. Additionally, there is a need for further research to evaluate the potential toxic effects of this compound on skin cells and to develop strategies to mitigate these effects. Overall, this compound remains a valuable tool for scientific research, and its potential applications in immunology, toxicology, and pharmacology continue to be explored.
合成法
The synthesis of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 167-170°C. The purity of this compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce delayed-type hypersensitivity (DTH) reactions in experimental animals. DTH is a type of immune response that occurs when T cells recognize antigens that are presented by antigen-presenting cells. This compound is known to induce a strong DTH response in mice and rats, making it a valuable tool for studying the mechanisms underlying this type of immune response.
This compound has also been used in toxicology studies to evaluate the effects of chemicals on the skin. When applied to the skin, this compound induces a local inflammatory response that can be used to evaluate the toxicity of chemicals that are applied to the skin. This compound has also been used in pharmacology studies to evaluate the efficacy of drugs in treating skin diseases such as psoriasis and atopic dermatitis.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-4-3-5-9(14)12(8)15-21(19,20)11-7-2-1-6-10(11)16(17)18/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMBSBKKAVVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)



![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)



![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)